Dimethylamine borane
Overview
Description
Dimethylamine borane is a chemical compound with the molecular formula C₂H₁₀BN. It is a colorless to pale yellow liquid that is soluble in many organic solvents but has limited solubility in water. This compound is known for its stability and is commonly used as a reducing agent in various chemical reactions.
Mechanism of Action
Target of Action
Dimethylamine borane (DMAB), also known as Boron, trihydro(N-methylmethanamine)-, (T-4)-, is primarily used as a reducing agent in various chemical reactions . Its primary targets are electron-deficient compounds, such as aryl tosylates and nitroarenes .
Mode of Action
DMAB interacts with its targets through a multi-step electron transfer mechanism . This process involves the active reducing species produced from DMAB in the presence of high hydroxide content . In the presence of suitable catalysts, DMAB can undergo dehydrogenation, releasing hydrogen and forming aminoboranes .
Biochemical Pathways
The dehydrogenation of DMAB leads to the liberation of hydrogen, which is a crucial component in various biochemical pathways, particularly those involved in energy production . The resulting aminoboranes can further undergo dimerization, oligomerization, or polymerization processes .
Result of Action
The primary result of DMAB’s action is the generation of hydrogen and aminoboranes . Hydrogen serves as a clean and sustainable energy source, while aminoboranes have potential applications in the storage and release of hydrogen .
Action Environment
The action of DMAB can be influenced by various environmental factors. For instance, the presence of high hydroxide content can enhance the production of the active reducing species from DMAB . Additionally, the use of suitable catalysts can significantly improve the efficiency of DMAB’s dehydrogenation . It’s also worth noting that DMAB’s action can be performed under mild conditions, making it a versatile and environmentally friendly reducing agent .
Biochemical Analysis
Biochemical Properties
It is known that it can act as a reducing agent in various applications
Molecular Mechanism
It is known to participate in dehydrogenation reactions, where it affords one equivalent of molecular hydrogen
Temporal Effects in Laboratory Settings
It is known that Dimethylamine borane can be synthesized in good yield from sodium borohydride and dimethylamine hydrochloride .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylamine borane can be synthesized through several methods:
Reaction of Sodium Borohydride with Dimethylamine Hydrochloride: This method involves reacting sodium borohydride or potassium borohydride with dimethylamine hydrochloride in a tetrahydrofuran solvent at temperatures ranging from 25°C to 30°C.
Direct Reaction with Dimethylamine: Another method involves the direct reaction of sodium borohydride with dimethylamine, producing this compound in a single step.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Dimethylamine borane undergoes various chemical reactions, including:
Reduction Reactions: It is commonly used as a reducing agent in organic synthesis.
Dehydrocoupling Reactions: This compound can undergo dehydrocoupling reactions, often catalyzed by transition metal complexes such as Wilkinson’s catalyst. .
Common Reagents and Conditions:
Nickel-Catalyzed Reactions: this compound can be used in nickel-catalyzed reductions of electron-deficient aryl tosylates.
Palladium-Catalyzed Reactions: It is also used in palladium-catalyzed reductions of nitroarenes to corresponding amines.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Aminoborane Derivatives: From dehydrocoupling reactions.
Scientific Research Applications
Dimethylamine borane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethylamine borane can be compared with other similar compounds such as:
Ammonia Borane (NH₃BH₃): Both compounds are used as reducing agents and hydrogen storage materials.
Borane-Tetrahydrofuran Complex (BH₃·THF): This complex is also used as a reducing agent but is less stable compared to this compound.
Borane-Dimethyl Sulfide Complex (BH₃·DMS): This complex offers improved stability and solubility compared to the borane-tetrahydrofuran complex.
This compound stands out due to its stability, high purity, and efficiency as a reducing agent, making it a valuable compound in various chemical processes.
Properties
InChI |
InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTANRZEWTUVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052494 | |
Record name | Dimethylamine-borane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [NTP] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Dimethylamine borane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13199 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
74-94-2 | |
Record name | Dimethylamine-borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boron, trihydro(N-methylmethanamine)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylamine-borane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of dimethylamine borane (DMAB) in catalysis?
A1: this compound (DMAB) is widely studied as a hydrogen source in catalytic dehydrogenation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Various transition metal complexes, including those of titanium, ruthenium, and palladium, have demonstrated effectiveness in catalyzing DMAB dehydrogenation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This process holds promise for hydrogen storage and on-demand hydrogen generation for fuel cells.
Q2: How does the catalytic activity of this compound (DMAB) dehydrogenation vary with different metal catalysts?
A2: The choice of metal catalyst significantly impacts DMAB dehydrogenation efficiency. For instance, titanocene complexes show varying activity based on cyclopentadienyl ligand substitution patterns. [] Ruthenium(III) acetylacetonate forms a highly active ruthenium(II) species in situ, offering excellent turnover numbers. [] Palladium nanoparticles supported on tungsten(VI) oxide exhibit remarkable activity and reusability in DMAB dehydrogenation. [, ]
Q3: What role do ionic liquids play in this compound (DMAB) dehydrogenation?
A3: Ionic liquids have been shown to facilitate DMAB dehydrogenation at low to room temperatures. [] They can act as both solvent and catalyst, enabling milder reaction conditions and potentially improving energy efficiency.
Q4: Beyond hydrogen generation, how else is this compound (DMAB) utilized in catalytic reactions?
A4: this compound (DMAB) serves as a reducing agent in various catalytic transformations. [, , , , ] For example, it's employed in palladium nanoparticle-catalyzed reduction of nitroarenes to anilines. [] It's also used in copper-catalyzed reductive amination of nitriles and the reduction of organic functional groups. []
Q5: What are the advantages of using this compound (DMAB) as a reducing agent?
A5: this compound (DMAB) offers several advantages as a reducing agent: it's relatively stable, water-soluble, non-toxic, and easy to handle. [, ] These properties make it attractive for developing environmentally friendly catalytic processes.
Q6: What is the molecular formula and weight of this compound (DMAB)?
A6: The molecular formula for this compound (DMAB) is C2H8BN. It has a molecular weight of 58.92 g/mol.
Q7: What spectroscopic techniques are commonly used to characterize this compound (DMAB) and its reaction products?
A7: Researchers frequently employ NMR spectroscopy, particularly 11B NMR, to monitor DMAB dehydrogenation reactions. [, , , , , , , , , , ] This technique helps identify intermediates and products by analyzing boron chemical shifts. Additionally, X-ray diffraction (XRD) is used to characterize crystalline products and catalysts. [, , , ] FTIR spectroscopy provides information about bonding environments, and UV-Vis spectroscopy is utilized to characterize catalysts and monitor reaction progress. [, , , , , , ]
Q8: How have computational chemistry approaches contributed to understanding this compound (DMAB) dehydrogenation?
A10: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of DMAB dehydrogenation. [, , ] For example, they revealed the importance of van der Waals interactions and the formation of dihydrogen bonds in the reaction pathway using titanocene catalysts. [] DFT studies also provide insights into the energetics and transition states involved in the catalytic cycle. [, ]
Q9: What are the known toxicological effects of this compound (DMAB)?
A11: this compound (DMAB) exposure can lead to neurological effects in humans. [, , ] Cases of occupational exposure have reported symptoms such as dizziness, nausea, limb numbness, slurred speech, and ataxia. [, ] Animal studies have explored the metabolism and disposition of DMAB, revealing primarily urinary excretion. []
Q10: Are there alternative reducing agents to this compound (DMAB) for specific applications?
A12: Yes, several alternatives to DMAB exist, each with its own set of advantages and disadvantages. Sodium cyanoborohydride has been compared as a reducing agent for reductive methylation of amino groups in proteins. [] The choice of reducing agent often depends on the specific reaction requirements, desired selectivity, and cost-effectiveness.
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